Molecular Weight: Propanamide vs. Acetamide
The target compound (C6H9ClN2OS, MW 192.67) differs from the closest commercial dihydrothiazole analog, 2-chloro-N-(4,5-dihydro-2-thiazolyl)acetamide (C5H7ClN2OS, MW 178.64), by one methylene unit . This mass difference of 14.03 Da corresponds to a measurable shift in LC-MS retention time and fragmentation pattern, providing a straightforward analytical handle for distinguishing the two compounds in reaction monitoring or quality control .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 192.67 (C6H9ClN2OS) |
| Comparator Or Baseline | 178.64 (C5H7ClN2OS); 2-Chloro-N-(4,5-dihydro-2-thiazolyl)acetamide (CAS 80650-47-1) |
| Quantified Difference | Δ = +14.03 g/mol (one CH2 unit) |
| Conditions | Calculated from molecular formula; verified by vendor LC-MS data. |
Why This Matters
For synthetic chemists using the compound as a building block, the 14 Da mass difference directly impacts the molecular weight of downstream products, a critical parameter in lead optimization for drug-likeness.
